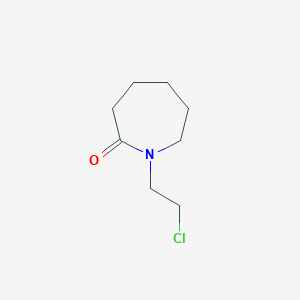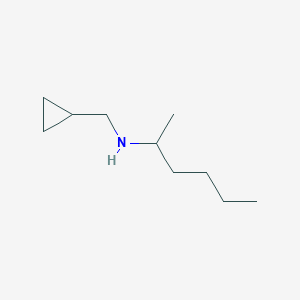
(Cyclopropylmethyl)(hexan-2-yl)amine
Vue d'ensemble
Description
(Cyclopropylmethyl)(hexan-2-yl)amine is a chemical compound that belongs to the class of amines. It features a cyclopropylmethyl group and a hexan-2-yl group attached to the nitrogen atom. This compound has gained attention due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(hexan-2-yl)amine can be achieved through nucleophilic substitution reactions. One common method involves the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of cyclopropylmethyl chloride with hexan-2-ylamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)(hexan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Haloalkanes or alkyl halides are typical reagents, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl-substituted amines.
Applications De Recherche Scientifique
(Cyclopropylmethyl)(hexan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)(hexan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at the nitrogen atom, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a biochemical tool and therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the hexan-2-yl group.
Hexylamine: Contains a hexyl group but lacks the cyclopropylmethyl group.
Cyclohexylamine: Features a cyclohexyl group instead of a cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)(hexan-2-yl)amine is unique due to the presence of both cyclopropylmethyl and hexan-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMALUVIGDUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)
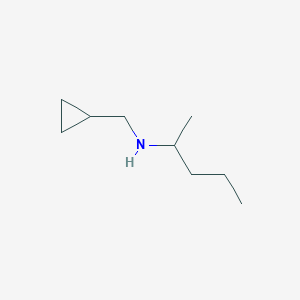
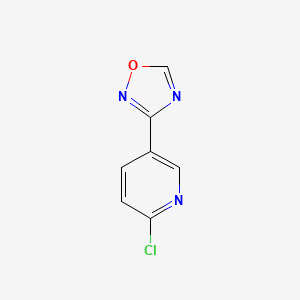
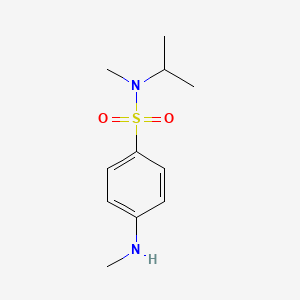
amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
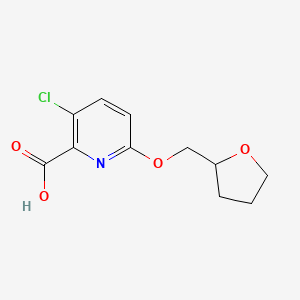



![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
